Lipophilicity (XLogP3) Shifts Driven by Halogen Positioning Impacting Permeability
The 5-bromo-2,4-difluoro arrangement yields a distinct lipophilicity profile compared to its positional isomers. The target compound has a computed XLogP3 of 1.3 [1]. This differs from the 4-bromo-2,5-difluoro isomer, which has a computed XLogP3 of 1.7, representing a quantifiable increase in lipophilicity [2]. A 0.4 log unit difference is significant in medicinal chemistry, as it can alter membrane permeability, solubility, and non-specific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1-(4-Bromo-2,5-difluorophenyl)guanidine (CAS 1692719-73-5): XLogP3 = 1.7 |
| Quantified Difference | Δ XLogP3 = 0.4 (Comparator is 31% more lipophilic) |
| Conditions | Computed descriptor by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This difference allows researchers to select the isomer with the optimal lipophilicity for a target pharmacokinetic profile, avoiding the higher LogP of the 4-bromo isomer which might lead to increased metabolic clearance or toxicity risks.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 102855048, 1-(5-Bromo-2,4-difluorophenyl)guanidine. Computed XLogP3-AA value. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 109464793, 1-(4-Bromo-2,5-difluorophenyl)guanidine. Computed XLogP3-AA value. View Source
